UDP-N-acetyl-alpha-D-mannosamine is a nucleotide sugar that plays a critical role in the biosynthesis of polysaccharides, particularly in bacterial cell walls and capsular structures. This compound is essential for the synthesis of lipopolysaccharides and serves as a precursor for various glycoproteins and glycolipids. UDP-N-acetyl-alpha-D-mannosamine is synthesized from UDP-N-acetyl-alpha-D-glucosamine through enzymatic epimerization, making it a significant component in the metabolic pathways of many bacteria, including Escherichia coli and Staphylococcus aureus .
UDP-N-acetyl-alpha-D-mannosamine is primarily derived from UDP-N-acetyl-alpha-D-glucosamine via the action of specific enzymes. It is produced in various organisms, particularly within the bacterial domain, where it contributes to the synthesis of structural components like lipopolysaccharides and capsular polysaccharides .
UDP-N-acetyl-alpha-D-mannosamine belongs to the class of nucleotide sugars. These compounds are characterized by a sugar moiety linked to a nucleoside diphosphate. The classification can be further detailed as follows:
The synthesis of UDP-N-acetyl-alpha-D-mannosamine occurs through a two-step enzymatic process:
The enzymatic reactions involve specific conditions such as pH, temperature, and co-factors like NAD+ for dehydrogenation, which are crucial for optimal enzyme activity . Kinetic studies often utilize spectrophotometric methods to monitor changes in absorbance related to substrate conversion.
UDP-N-acetyl-alpha-D-mannosamine consists of a uridine moiety linked to an N-acetylated sugar. The structural formula can be represented as follows:
UDP-N-acetyl-alpha-D-mannosamine participates in several biochemical reactions:
These reactions are typically monitored using high-performance liquid chromatography or spectrophotometric assays that measure product formation or substrate depletion over time .
The mechanism of action for the enzymes involved in synthesizing UDP-N-acetyl-alpha-D-mannosamine involves specific catalytic steps:
UDP-N-acetyl-alpha-D-mannosamine is crucial in various scientific applications:
UDP-N-acetyl-alpha-D-mannosamine (UDP-ManNAc) is a nucleotide sugar with defined stereochemistry critical to its biological function. The mannosamine moiety adopts a C4 chair conformation with α-anomeric configuration, confirmed by X-ray crystallography and NMR studies [2] [5]. The α-linkage between the uridine diphosphate (UDP) and the C1 position of N-acetyl-D-mannosamine distinguishes it from the β-anomer, which exhibits distinct biochemical reactivity. Isomerism arises via C2 epimerization of UDP-N-acetylglucosamine (UDP-GlcNAc), catalyzed by UDP-N-acetylglucosamine 2-epimerase (EC 5.1.3.14), yielding the mannosamine configuration [7] [8].
Table 1: Stereochemical Features of UDP-N-acetyl-alpha-D-mannosamine
Feature | Description |
---|---|
Anomeric configuration | α-D-mannopyranose |
Ring conformation | ^4^C₁ chair |
Key chiral centers | C2 (epimerization site), C4 (governing mannose vs. glucose stereochemistry) |
Isomeric relationships | Epimer of UDP-N-acetylglucosamine at C2 |
The molecular formula of UDP-ManNAc is C₁₇H₂₇N₃O₁₇P₂, with a monoisotopic mass of 607.0816 Da and an average molecular weight of 607.35 g/mol [1] [2] [3]. Atomic composition analysis reveals:
UDP-ManNAc exhibits high water solubility (>13 g/L) due to its polar phosphate groups and hydroxyl-rich sugar moiety [3] [6]. It carries a net charge of -2 under physiological pH (predominant species: H₃₀C₁₇N₃O₁₇P₂²⁻), with pKa values of 1.73 (strongest acidic) and -3.6 (strongest basic) [3] [6]. The molecule demonstrates pH-dependent stability, degrading under strongly acidic or alkaline conditions via hydrolysis of glycosidic or phosphoester bonds. Charge distribution analysis shows concentrated negative charge on the pyrophosphate bridge (-1.5 e) and delocalized negative charge on the UDP moiety (-0.5 e), facilitating enzyme recognition [2] [6].
Table 2: Physicochemical Properties of UDP-N-acetyl-alpha-D-mannosamine
Property | Value | Method/Notes |
---|---|---|
Water solubility | >13 g/L | Predicted (ALOGPS) [3] |
logP (partition coeff) | -1.7 to -4.1 | Hydrophilic character [3] |
Net charge (pH 7.4) | -2 | Calculated from pKa values [6] |
Rotatable bonds | 10 | Impacts conformational flexibility [3] |
NMR spectroscopy provides detailed structural validation:
Mass spectrometry data show:
X-ray crystallography reveals:
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